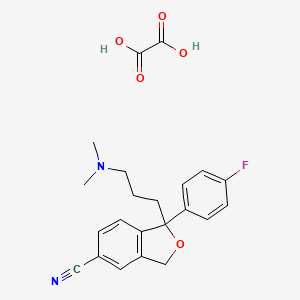
Citalopram Oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citalopram Oxalate is a selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. It is the oxalate salt form of citalopram, a racemic bicyclic phthalane derivative. This compound is known for its efficacy in treating major depressive disorder and generalized anxiety disorder by increasing serotonin levels in the brain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Citalopram Oxalate involves several steps:
Formation of 5-Cyano-phthalide: This is achieved by reacting phthalic anhydride with potassium cyanide.
Grignard Reaction: The 5-Cyano-phthalide undergoes a Grignard reaction with p-Fluoro bromo benzene to form an intermediate.
Amine Introduction: The intermediate reacts with N,N-dimethyl-3-chloropropylamine to form citalopram.
Resolution: The racemic mixture of citalopram is resolved to obtain the S-enantiomer, which is then reacted with oxalic acid to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Techniques such as crystallization, filtration, and centrifugation are employed to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Citalopram Oxalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form citalopram-N-oxide.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: Halogen substitution reactions can occur at the fluorophenyl ring
Common Reagents and Conditions
Oxidation: Metachloroperbenzoic acid in aprotic solvents like methylene dichloride or acetonitrile.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using reagents like bromine or chlorine under controlled conditions
Major Products
Citalopram-N-oxide: Formed during oxidation.
Desmethylcitalopram: A product of reduction.
Halogenated derivatives: Formed during substitution reactions
Wissenschaftliche Forschungsanwendungen
Citalopram Oxalate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of SSRIs and their interactions.
Biology: Investigated for its effects on neurotransmitter systems and neuronal activity.
Medicine: Extensively studied for its efficacy in treating depression, anxiety, and other psychiatric disorders.
Industry: Used in the development of new antidepressant formulations and as a standard in quality control .
Wirkmechanismus
Citalopram Oxalate exerts its effects by inhibiting the reuptake of serotonin (5-HT) at the synaptic cleft, thereby increasing its availability in the brain. It binds to the serotonin transporter (SERT) at the orthosteric site, preventing serotonin reabsorption. This leads to enhanced serotonergic neurotransmission, which is associated with its antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Escitalopram: The S-enantiomer of citalopram, known for its higher potency and efficacy.
Fluoxetine: Another SSRI with a similar mechanism but different pharmacokinetic properties.
Sertraline: An SSRI with a broader spectrum of action.
Uniqueness
Citalopram Oxalate is unique due to its racemic nature, providing a balance of efficacy and tolerability. Compared to escitalopram, it has a slightly different side effect profile and is less potent, but it remains a widely used and effective treatment for depression .
Eigenschaften
IUPAC Name |
1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGRHKOEFSJQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207559-01-1 |
Source


|
| Record name | Citalopram oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207559011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CITALOPRAM OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5RDX2419X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,2'-[[2-(Allyloxy)-1,3-phenylene]bis(methylene)]bis(oxirane)](/img/structure/B15125215.png)
![6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B15125218.png)
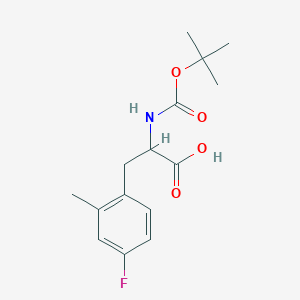
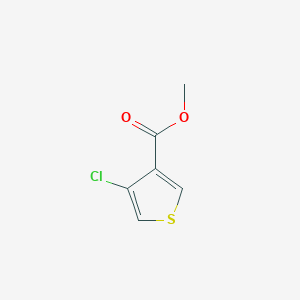
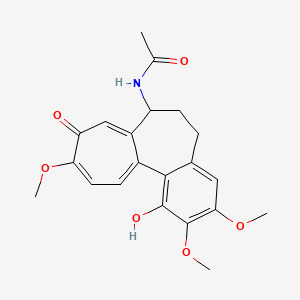
![(1R,aR)-3-Diphenylphosphino-2-(4-diphenylphosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethyl-bicyclo[2.2.1]hept-2-ene](/img/structure/B15125234.png)
![2,3,3a,3b,4,5,10,10a,10b,11,12,12a-Dodecahydro-1,6,10a,12a-tetraMethyl-1H-cyclopenta[7,8]phenanthro[3,2-d]isoxazol-1-ol](/img/structure/B15125245.png)
![2-[Tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-yn-1-ol](/img/structure/B15125247.png)
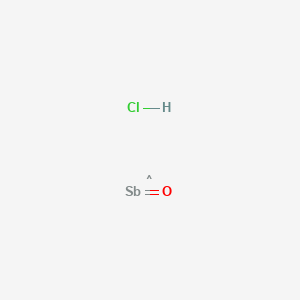
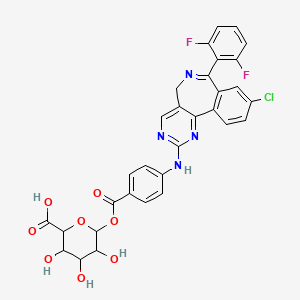

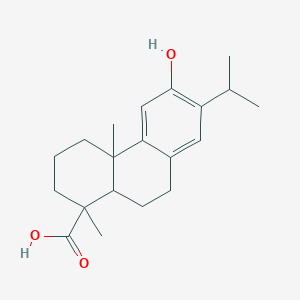
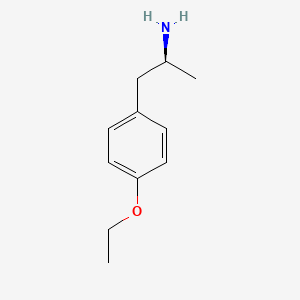
![2-(Bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one](/img/structure/B15125276.png)
